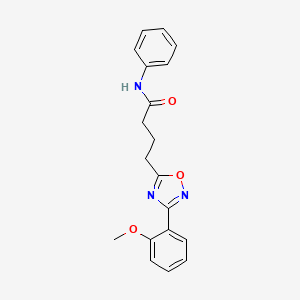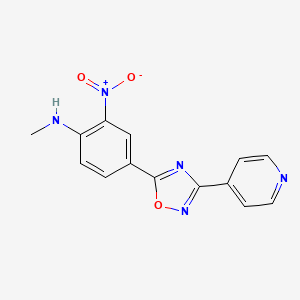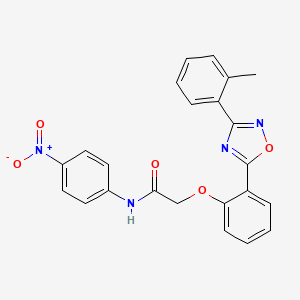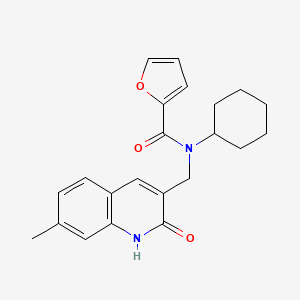
(Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxime family, which is known for its diverse biological and chemical properties.
Mecanismo De Acción
The mechanism of action of (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime is not well understood. However, it is believed that this compound interacts with metal ions in biological systems and undergoes a conformational change, resulting in a change in its fluorescence properties. In addition, (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime may also generate reactive oxygen species upon exposure to light, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime has been shown to have low toxicity in vitro, making it a promising candidate for further development as a fluorescent probe, photosensitizer, or molecular switch. However, further studies are needed to determine its potential toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime is its ease of synthesis and purification. In addition, this compound has been shown to be highly stable under a variety of conditions, making it a useful tool for scientific research. However, one limitation of (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, further research is needed to determine its potential use as a molecular switch in nanotechnology. Finally, more studies are needed to determine its potential toxicity in vivo and to develop strategies to overcome its limited solubility in water.
Métodos De Síntesis
The synthesis of (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime involves the reaction of 5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol at room temperature, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
(Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime has been widely used in scientific research due to its potential applications in various fields. This compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime has been studied for its potential use as a molecular switch in nanotechnology.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-5-(4-(Benzyloxy)phenyl)thiophene-2-carbaldehyde oxime involves the reaction of 4-(Benzyloxy)phenylacetonitrile with thiophene-2-carbaldehyde oxime in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(Benzyloxy)phenylacetonitrile", "Thiophene-2-carbaldehyde oxime", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-(Benzyloxy)phenylacetonitrile in a suitable solvent (e.g. ethanol)", "Step 2: Add thiophene-2-carbaldehyde oxime to the solution and stir for several hours at room temperature", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for several more hours", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography" ] } | |
Número CAS |
2412500-70-8 |
Clave InChI |
OKOJQTJHKOLBEC-XDHOZWIPNA-N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




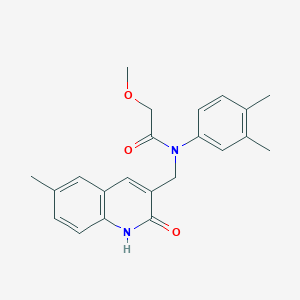
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)



![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
